molecular formula C16H11NO3S2 B12800901 5H-Benzo(a)phenothiazine-6-sulfonic acid CAS No. 6634-85-1

5H-Benzo(a)phenothiazine-6-sulfonic acid

Cat. No.: B12800901
CAS No.: 6634-85-1
M. Wt: 329.4 g/mol
InChI Key: YAHVEWDVVXCGLQ-UHFFFAOYSA-N
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Description

5H-Benzo(a)phenothiazine-6-sulfonic acid is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₁NO₃S₂. It is a derivative of phenothiazine, which is known for its diverse applications in various fields, including medicine, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzo(a)phenothiazine-6-sulfonic acid typically involves the sulfonation of benzo(a)phenothiazine. One common method includes the reaction of benzo(a)phenothiazine with sulfuric acid under controlled temperature conditions. The reaction is carried out by gradually adding sulfuric acid to a solution of benzo(a)phenothiazine, followed by heating the mixture to promote sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the sulfonation process .

Chemical Reactions Analysis

Types of Reactions

5H-Benzo(a)phenothiazine-6-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5H-Benzo(a)phenothiazine-6-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Benzo(a)phenothiazine-6-sulfonic acid involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s sulfonic acid group enhances its solubility and allows for better interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Benzo(a)phenothiazine-6-sulfonic acid is unique due to its sulfonic acid group, which enhances its solubility and reactivity compared to other phenothiazine derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity .

Properties

CAS No.

6634-85-1

Molecular Formula

C16H11NO3S2

Molecular Weight

329.4 g/mol

IUPAC Name

5H-benzo[a]phenothiazine-6-sulfonic acid

InChI

InChI=1S/C16H11NO3S2/c18-22(19,20)14-9-10-5-1-2-6-11(10)15-16(14)21-13-8-4-3-7-12(13)17-15/h1-8H,9H2,(H,18,19,20)

InChI Key

YAHVEWDVVXCGLQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC4=CC=CC=C4SC3=C1S(=O)(=O)O

Origin of Product

United States

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